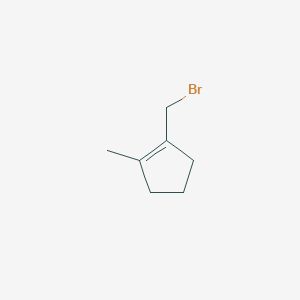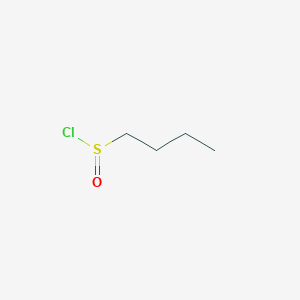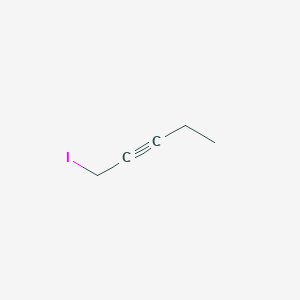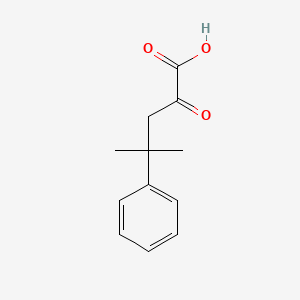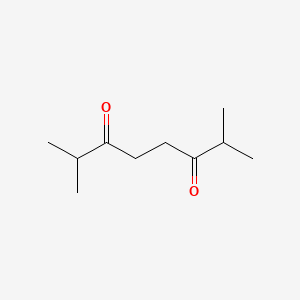
N-lactoyl-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ラクトイルフェニルアラニンは、N-ラクトイルフェニルアラニンとしても知られており、乳酸とフェニルアラニンの結合体です。N-アシル-α-アミノ酸および擬似ジペプチドに分類されます。 この化合物は、哺乳類において激しい運動中に自然に産生され、乳酸とL-フェニルアラニンから細胞質非特異的ジペプチダーゼ(CNDP2)によって合成されます 。 ラクトイルフェニルアラニンは、食欲抑制や潜在的な体重減少効果を含むさまざまな生物学的効果があることが判明しています .
作用機序
ラクトイルフェニルアラニンは、シグナル代謝物としての役割を通じてその効果を発揮します。 運動中の乳酸濃度の上昇に応答して産生され、食欲抑制シグナルとして作用し、食餌摂取を抑制します 。 この化合物は、特定のGタンパク質共役受容体(GPCR)を活性化すると考えられており、食欲とエネルギーバランスを調節する下流のシグナル伝達経路につながります 。 関与する正確な分子標的と経路はまだ調査中ですが、CNDP2はラクトイルフェニルアラニンの主要な生合成酵素であることが知られています .
生化学分析
Biochemical Properties
N-lactoyl-phenylalanine is formed by CNDP2-mediated condensation of lactate and phenylalanine . It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound occurs in CNDP2+ cells, including macrophages, monocytes, and other immune and epithelial cells localized to diverse organs .
Cellular Effects
This compound has been shown to suppress food intake and reduce obesity . It influences cell function by interacting with various cellular processes.
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce food intake and body weight .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is tightly linked to lactate metabolism and glycolytic flux .
Transport and Distribution
This compound is transported and distributed within cells and tissues. SLC17A1 and SLC17A3, two kidney-restricted plasma membrane-localized solute carriers, have been identified as physiologic urine this compound transporters .
準備方法
ラクトイルフェニルアラニンは、加熱法と酵素法の両方で合成することができます。 加熱法では、フェニルアラニン、乳酸、酸化カルシウム、水を特定のモル比で反応させ、混合物を100℃で3時間維持することで、ラクトイルフェニルアラニンを高収率で得られます 。 酵素法は、デビトラーゼHYW 20などの酵素を、フェニルアラニンと乳酸を含む水溶液中で、穏やかな条件(pH 8、55℃)で24時間使用することを含みます 。 産業生産方法には、収率と効率を最大化するようにこれらの条件を最適化することが含まれる場合があります。
化学反応の分析
ラクトイルフェニルアラニンは、縮合や加水分解など、さまざまな化学反応を起こします。 主な反応は、CNDP2によって触媒される乳酸とフェニルアラニンの縮合によってラクトイルフェニルアラニンが形成される反応です 。 この化合物は、加水分解によって構成分子である乳酸とフェニルアラニンに再び変化することもあります 。 これらの反応に使用される一般的な試薬には、乳酸、フェニルアラニン、CNDP2などの特定の酵素が含まれます 。 これらの反応から生成される主な生成物は、ラクトイルフェニルアラニンとその加水分解生成物です。
科学研究における用途
ラクトイルフェニルアラニンは、さまざまな分野で多くの科学研究の用途があります。
科学的研究の応用
Lactoyl Phenylalanine has several scientific research applications across various fields:
類似化合物との比較
ラクトイルフェニルアラニンは、乳酸とフェニルアラニンの特定の組み合わせにより、N-アシル-α-アミノ酸の中で独特です。類似の化合物には以下が含まれます。
- N-アセチルアスパラギン酸
- N-アセチルシステイン
- N-アセチルグルタミン酸
- N-アセチルグルタミン
- N-アセチルロイシン
- N-ホルミルメチオニン
これらの化合物は、N-アシル-α-アミノ酸構造を共有していますが、特定のアミノ酸とアシル基の成分が異なります。ラクトイルフェニルアラニンのユニークな特性と生物学的効果は、さまざまな研究分野で注目すべき化合物となっています。
特性
CAS番号 |
183241-73-8 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
2-(2-hydroxypropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17) |
InChIキー |
IIRJJZHHNGABMQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


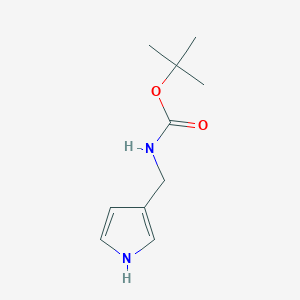
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
![Carbamic acid,N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B6596648.png)
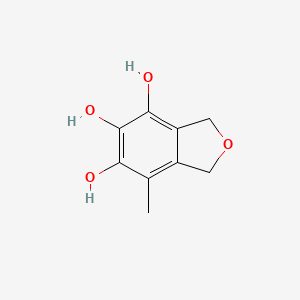
amine](/img/structure/B6596679.png)
